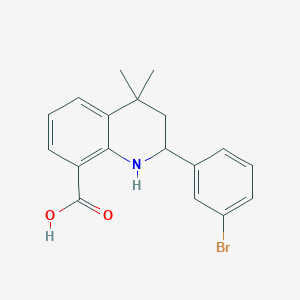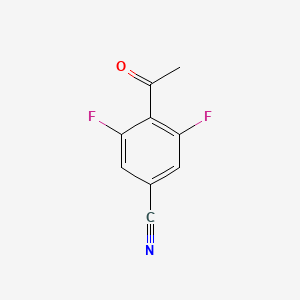![molecular formula C6H10O4S2 B15244535 Acetic acid, 2,2'-[ethylidenebis(thio)]bis- CAS No. 15810-18-1](/img/structure/B15244535.png)
Acetic acid, 2,2'-[ethylidenebis(thio)]bis-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-(Ethane-1,1-diylbis(sulfanediyl))diacetic acid is an organic compound with the molecular formula C6H10O4S2. This compound is characterized by the presence of two carboxylic acid groups and two thioether linkages, making it a versatile molecule in various chemical reactions and applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-(Ethane-1,1-diylbis(sulfanediyl))diacetic acid typically involves the reaction of ethane-1,1-dithiol with chloroacetic acid under basic conditions.
Industrial Production Methods: Industrial production of this compound can be achieved through a similar synthetic route, often scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature, pH, and reaction time .
Análisis De Reacciones Químicas
Types of Reactions: 2,2’-(Ethane-1,1-diylbis(sulfanediyl))diacetic acid undergoes various chemical reactions, including:
Oxidation: The thioether groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxylic acid groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxylic acid groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Esters, amides.
Aplicaciones Científicas De Investigación
2,2’-(Ethane-1,1-diylbis(sulfanediyl))diacetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex thioether-containing molecules.
Biology: Investigated for its potential as a chelating agent for metal ions, which can be useful in biochemical assays and studies.
Medicine: Explored for its potential therapeutic properties, including its ability to modulate enzyme activity and interact with biological targets.
Mecanismo De Acción
The mechanism of action of 2,2’-(Ethane-1,1-diylbis(sulfanediyl))diacetic acid involves its ability to chelate metal ions through its carboxylic acid and thioether groups. This chelation can modulate the activity of metal-dependent enzymes and proteins, affecting various biochemical pathways. The compound’s interaction with metal ions can also influence its reactivity and stability in different chemical environments .
Comparación Con Compuestos Similares
2,2’-(Propane-2,2-diylbis(sulfanediyl))diacetic acid: Similar structure but with a propane backbone instead of ethane.
2,2’-(Butane-1,1-diylbis(sulfanediyl))diacetic acid: Similar structure but with a butane backbone.
Uniqueness: 2,2’-(Ethane-1,1-diylbis(sulfanediyl))diacetic acid is unique due to its specific ethane backbone, which influences its chemical reactivity and binding properties. The presence of two thioether linkages and two carboxylic acid groups allows for versatile interactions with metal ions and other molecules, making it a valuable compound in various applications .
Propiedades
Número CAS |
15810-18-1 |
|---|---|
Fórmula molecular |
C6H10O4S2 |
Peso molecular |
210.3 g/mol |
Nombre IUPAC |
2-[1-(carboxymethylsulfanyl)ethylsulfanyl]acetic acid |
InChI |
InChI=1S/C6H10O4S2/c1-4(11-2-5(7)8)12-3-6(9)10/h4H,2-3H2,1H3,(H,7,8)(H,9,10) |
Clave InChI |
OWPVNRYSNHSOAJ-UHFFFAOYSA-N |
SMILES canónico |
CC(SCC(=O)O)SCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


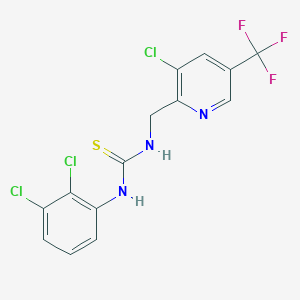

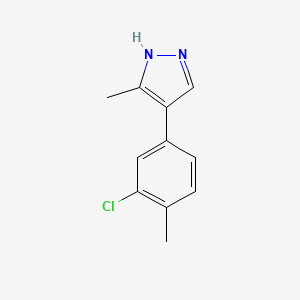


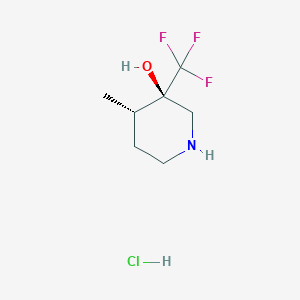


![3A,4,11,11a-tetrahydrofuro[3,4-b]phenazine-1,3(5H,10H)-dione](/img/structure/B15244528.png)
![benzyl N-[2-(N-tert-butylanilino)-2-oxoethyl]carbamate](/img/structure/B15244541.png)
